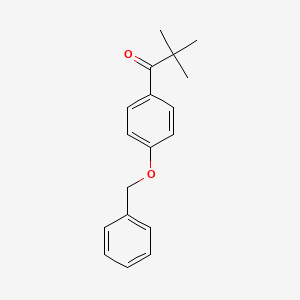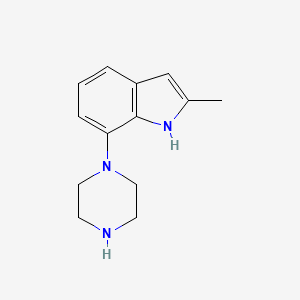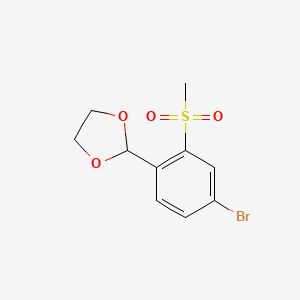
2-(4-Bromo-2-(methylsulfonyl)phenyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-2-(methylsulfonyl)phenyl)-1,3-dioxolane is an organic compound characterized by a bromine atom, a methylsulfonyl group, and a dioxolane ring attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-(methylsulfonyl)phenyl)-1,3-dioxolane typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and sulfonylation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The choice of solvents, temperature control, and purification techniques are crucial to achieving the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromo-2-(methylsulfonyl)phenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for modifying the methylsulfonyl group. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-(4-Bromo-2-(methylsulfonyl)phenyl)-1,3-dioxolane has several scientific research applications:
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-2-(methylsulfonyl)phenyl)-1,3-dioxolane involves its interaction with molecular targets through its functional groups. The bromine atom and methylsulfonyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The dioxolane ring may also play a role in stabilizing the molecule and enhancing its solubility.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-methylphenol: Shares the bromine and phenyl structure but lacks the dioxolane and methylsulfonyl groups.
4-Bromo-2-nitrotoluene: Contains a bromine atom and a nitro group on the phenyl ring, differing in functional groups and reactivity.
Uniqueness
2-(4-Bromo-2-(methylsulfonyl)phenyl)-1,3-dioxolane is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the dioxolane ring and methylsulfonyl group differentiates it from other brominated phenyl compounds, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H11BrO4S |
|---|---|
Peso molecular |
307.16 g/mol |
Nombre IUPAC |
2-(4-bromo-2-methylsulfonylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H11BrO4S/c1-16(12,13)9-6-7(11)2-3-8(9)10-14-4-5-15-10/h2-3,6,10H,4-5H2,1H3 |
Clave InChI |
JNZFJBLHILOTDU-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(C=CC(=C1)Br)C2OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


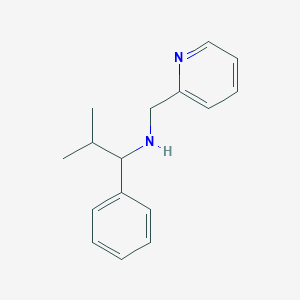
![2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13885893.png)

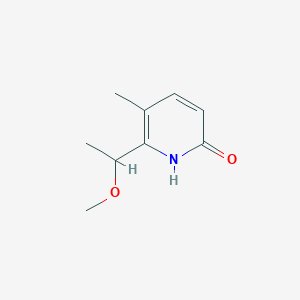
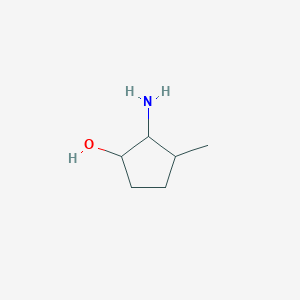
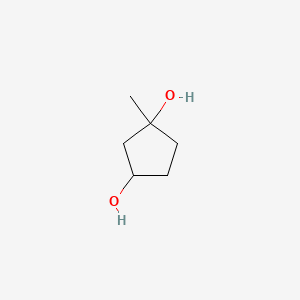
![[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B13885910.png)
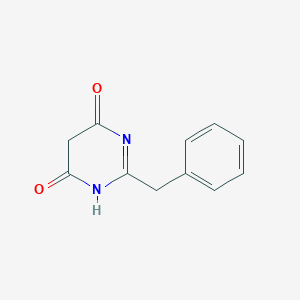
![tert-butyl N-[4-(2-hydroxyethylcarbamothioylamino)phenyl]carbamate](/img/structure/B13885920.png)
![Methyl 2-[(1-piperazinylcarbonyl)amino]benzoate](/img/structure/B13885928.png)

